molecular formula C10H6BrF2NO3 B2619488 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid CAS No. 1025273-83-9

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid

Cat. No. B2619488
CAS RN: 1025273-83-9
M. Wt: 306.063
InChI Key: MVVQCCXBUSKZDW-OWOJBTEDSA-N
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Description

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid (3-BCPE) is an organic acid that has been the subject of a number of scientific studies. It is a carboxylic acid with a bromine atom attached to the phenyl ring, and a difluorophenyl group at the para position. 3-BCPE has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a synthetic intermediate for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs, such as antimalarials, anticonvulsants, and anti-inflammatory agents. In biochemistry, 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been used as a tool to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is not yet fully understood. However, it is known that 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is metabolized by enzymes in the liver, and is converted to 3-bromo-4,6-difluorobenzyl alcohol, which is then further metabolized to 3-bromo-4,6-difluorobenzaldehyde. It is believed that the metabolites of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid are responsible for its biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid have been studied extensively in laboratory animals. It has been shown to have anticonvulsant, antipyretic, antinociceptive, and anti-inflammatory effects. In addition, it has been shown to have antioxidant activity, as well as to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.

Advantages and Limitations for Lab Experiments

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has several advantages for laboratory experiments. It is relatively inexpensive, and can be synthesized easily. It is also a relatively stable compound, and is relatively non-toxic. However, it has some limitations. Its solubility in water is low, and it is not very soluble in organic solvents. In addition, it is not very soluble in lipid membranes, and is not very stable in the presence of light.

Future Directions

There are a number of potential future directions for the study of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted to investigate the mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid, as well as its potential toxicity and side effects. Finally, further research could be conducted to investigate its potential uses in other fields, such as food science and agriculture.

Synthesis Methods

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid can be synthesized through a two-step reaction. The first step involves the reaction of 4,6-difluorobenzaldehyde with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction yields 3-(2-bromo-4,6-difluorophenyl)prop-2-en-1-one, which is then reacted with acetic anhydride to yield 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. This synthesis method is simple and efficient, and is suitable for large-scale production.

properties

IUPAC Name

(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQCCXBUSKZDW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid

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